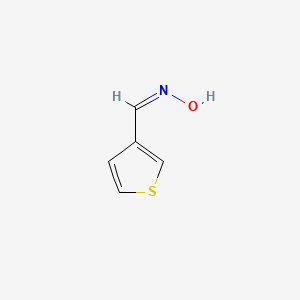![molecular formula C8H9FN2O2S B15051512 5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051512.png)
5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the benzothiadiazine family. This compound is characterized by the presence of a fluorine atom, a methyl group, and a dihydrobenzo[e][1,2,4]thiadiazine ring system. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamide with trimethyl orthoacetate to form the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide core. This intermediate is then subjected to bromination at the 3-methyl group, followed by nucleophilic substitution with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The final step involves Suzuki coupling with various arylboronic acids to furnish the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The fluorine atom and methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and potassium carbonate.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as sulfoxides, sulfones, and amines.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an aldose reductase inhibitor and as an activator of AMPA receptors.
Industry: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, the compound binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. As an AMPA receptor activator, it enhances the receptor’s response to glutamate, thereby modulating synaptic transmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethyl-7-fluoro-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: This compound is a potent activator of AMPA receptors.
7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Known for its antifungal activity.
Uniqueness
5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide stands out due to its specific fluorine and methyl substitutions, which confer unique biological activities and chemical reactivity compared to other benzothiadiazine derivatives.
Eigenschaften
Molekularformel |
C8H9FN2O2S |
|---|---|
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
5-fluoro-3-methyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H9FN2O2S/c1-5-10-8-6(9)3-2-4-7(8)14(12,13)11-5/h2-5,10-11H,1H3 |
InChI-Schlüssel |
PBMBRIFDOXMVHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1NC2=C(C=CC=C2S(=O)(=O)N1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


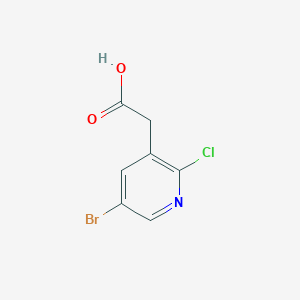
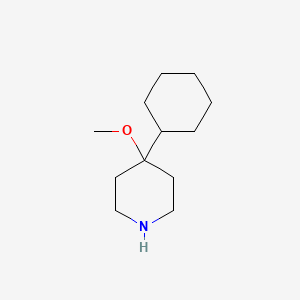
![1-(2-fluoroethyl)-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051445.png)
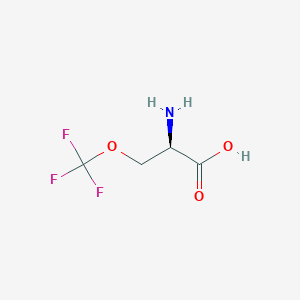
![[3-(fluoromethyl)-hexahydro-1H-pyrrolizin-7a-yl]methanol](/img/structure/B15051465.png)

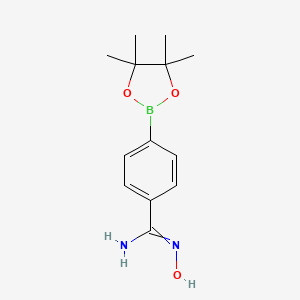
![[(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B15051487.png)
![O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine](/img/structure/B15051500.png)
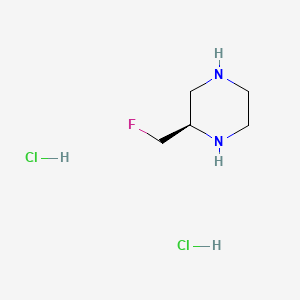
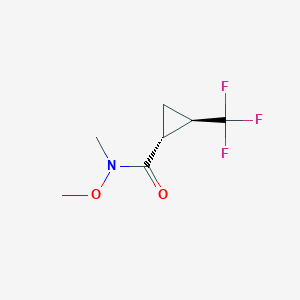
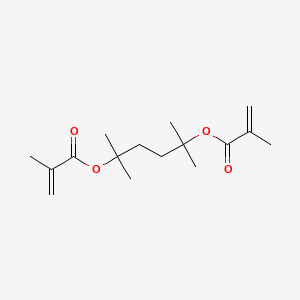
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine](/img/structure/B15051524.png)
